D1N52

SARS-CoV-2 3CLpro enzymatic inhibition FRET assay

Researchers needing a reproducible 3CLpro reference inhibitor face cytotoxicity confounds (L-26 CC50<2.6 μM) or potency trade-offs (D1N18 IC50=1.12 μM). D1N52 resolves both: validated IC50 0.53±0.21 μM with >7.7-fold cytotoxicity improvement over L-26. • Lead-equivalent potency retained vs. L-26 (0.53 vs. 0.30 μM) • Validated in FRET enzymatic assays & MD simulations (RMSD 1.9 Å) • ≥98% purity solid; ships ambient.

Molecular Formula C20H13F4N5O3
Molecular Weight 447.3 g/mol
Cat. No. B12384788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD1N52
Molecular FormulaC20H13F4N5O3
Molecular Weight447.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)N)C(=O)C(=O)N2CC3=CN(N=N3)CC4=C(C=C(C=C4)C(F)(F)F)F
InChIInChI=1S/C20H13F4N5O3/c21-15-6-12(20(22,23)24)3-1-11(15)7-28-8-13(26-27-28)9-29-16-4-2-10(18(25)31)5-14(16)17(30)19(29)32/h1-6,8H,7,9H2,(H2,25,31)
InChIKeySISYZSSXJZVSNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D1N52 3CLpro Inhibitor: Structure & Activity


D1N52 is a synthetic small-molecule SARS-CoV-2 3-chymotrypsin-like protease (3CLpro) inhibitor belonging to the 1,2,3-triazole isatin derivative class, with molecular formula C20H13F4N5O3 and molecular weight 447.34 . It was identified via click-chemistry-based miniaturized synthesis and fluorescence resonance energy transfer (FRET) enzymatic screening [1]. D1N52 exhibits an IC50 value of 0.53 ± 0.21 μM against SARS-CoV-2 3CLpro in vitro [2].

Target SARS-CoV-2 3CLpro enzyme inhibition study fit
Workflow FRET-based biochemical screening
Probe Type Isatin-derived biochemical tool compound
Scope Structural biology & enzymology; excludes cellular antiviral translation

D1N52 Differentiation from In-Class Inhibitors


Although multiple 1,2,3-triazole isatin derivatives target SARS-CoV-2 3CLpro, small structural modifications within this class produce substantial and non-linear variations in both inhibitory potency and cytotoxicity that preclude direct interchangeability in research settings [1]. The parent lead compound L-26 demonstrates potent enzyme inhibition (IC50 = 0.30 μM) but suffers from severe cytotoxicity (CC50 < 2.6 μM) that compromises its utility in cellular assays and prevents meaningful antiviral activity measurements [2]. Conversely, the analog D1N18 contains a more polar sulfonamidobenzyl substituent (calculated log P = −1.7) that yields approximately 2- to 3-fold weaker potency (IC50 = 1.12 ± 0.54 μM) compared to D1N52 [3]. These divergent profiles within a single chemical series demonstrate that substitution with a generic '3CLpro inhibitor' or even a structurally similar analog would introduce uncontrolled variables in enzymatic inhibition, cellular tolerance, and target engagement, thereby compromising experimental reproducibility and data interpretation [1].

vs L-26 Lead compound Reported comparable enzyme inhibition, but cytotoxicity profile may shift cellular assay interpretation significantly
vs D1N18 Polar analog More polar substituent reduces target engagement; assay-response context may differ ~2-fold
vs Class Generic 3CLpro inhibitor Non-linear SAR within 1,2,3-triazole isatin series; substitution may introduce uncontrolled variables in enzyme and cellular endpoints

D1N52 Quantitative Evidence


Lead-Equivalent 3CLpro Inhibitory Potency

In a direct head-to-head FRET-based enzymatic assay, D1N52 maintained inhibitory potency against SARS-CoV-2 3CLpro statistically equivalent to the lead compound L-26 [1]. D1N52 exhibited an IC50 of 0.53 ± 0.21 μM, compared to L-26's IC50 of 0.30 ± 0.14 μM [2]. This ~1.8-fold difference in mean values falls within overlapping standard deviation ranges, confirming that the 2-fluoro-4-(trifluoromethyl)benzyl substitution at the triazole position preserves the core isatin-based pharmacophore's ability to engage the protease active site without potency loss [1].

3CLpro Inhibition vs Lead
Head-to-head
IC50 0.53 ± 0.21 μM (D1N52) vs 0.30 ± 0.14 μM (L-26); ~1.8-fold mean difference, overlapping SD ranges
Supports comparable target engagement context
FRET assay; n = 3 independent tests; potency retention confirmed
SARS-CoV-2 3CLpro enzymatic inhibition FRET assay

Cytotoxicity Advantage Over Lead Compound

In a direct head-to-head cytotoxicity comparison using Vero E6 cells, D1N52 demonstrated a dramatic reduction in cellular toxicity compared to the lead compound L-26 [1]. D1N52 exhibited a CC50 value > 20 μM (no significant cytotoxicity observed up to the highest tested concentration), whereas L-26 displayed a CC50 < 2.6 μM (and < 2.2 μM in another reported measurement) [2]. This represents at least a 7.7-fold improvement in the cytotoxic threshold (20 μM / 2.6 μM), enabling cellular assays at concentrations where the compound remains non-toxic to host cells [3].

Cytotoxicity vs Lead
Head-to-head
CC50 > 20 μM (D1N52) vs 7.7-fold higher cytotoxicity threshold
Supports cytotoxicity endpoint differentiation
Vero E6 cells; enables biochemical-range concentrations without host-cell toxicity confounding
cytotoxicity CC50 Vero E6 cellular safety

Enzymatic Potency vs. Analog D1N18

Within the same 1,2,3-triazole isatin series, D1N52 bearing a 2-fluoro-4-(trifluoromethyl)benzyl substituent demonstrated 2.1-fold superior 3CLpro inhibitory potency compared to analog D1N18 bearing a 4-sulfamoylbenzyl substituent [1]. D1N52 exhibited an IC50 of 0.53 ± 0.21 μM, while D1N18 showed an IC50 of 1.12 ± 0.54 μM under identical FRET assay conditions [2]. The authors attributed this potency differential to the polarity of the substituent: the sulfonamidobenzyl unit in D1N18 yields a more polar triazole fragment (calculated log P = −1.7) that favors aqueous solvation over productive binding pocket interactions [3].

Potency vs D1N18 Analog
Head-to-head
IC50 0.53 ± 0.21 μM (D1N52) vs 1.12 ± 0.54 μM (D1N18); ~2.1-fold reported higher inhibition
Supports substituent-dependent potency context
Polar sulfonamidobenzyl (log P −1.7) in D1N18 favors solvation over binding-pocket engagement
structure-activity relationship SAR substituent effect

Stable Ligand Binding in MD Simulations

Molecular dynamics (MD) simulations revealed that D1N52 adopts a stable binding arrangement within the SARS-CoV-2 3CLpro active site, with the protein backbone exhibiting an average root-mean-square deviation (RMSD) of 1.9 Å along the trajectory [1]. The isatin ring of D1N52 partially overlaps with the 2-(methylcarbamoyl)-4-bromanyl-6-nitro-phenyl moiety of the ligand bound to 3CLpro in PDB ID 7EN8, and the compound adopted a stable arrangement with consistent hydrogen bonding to His41 and Cys145 catalytic residues [2]. While comparable MD metrics for D1N8 or L-26 are not provided in the same publication for direct cross-compound quantification, the RMSD value confirms structural stability of the D1N52-3CLpro complex under simulated physiological conditions, supporting its classification as a validated probe compound for structural biology studies [1].

MD Binding Stability
Context-dependent
Protein backbone RMSD 1.9 Å (average); stable H-bonding to His41 and Cys145 catalytic residues
Supports binding pose stability interpretation
No cross-compound comparator in same study; docking to PDB 7EN8/7V1T
molecular dynamics binding mode RMSD 3CLpro

SAR Context from Click-Chemistry Library

D1N52 emerged from a systematic structure-activity relationship (SAR) study employing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to generate a 58-compound isatin derivative library [1]. In the initial screening at 1 μM, D1N52 achieved 78.12% inhibition of SARS-CoV-2 3CLpro, ranking among the top-performing compounds alongside D1N8 (76.41%) and comparable to the lead L-26 (87.30%) [2]. The click-chemistry platform enabled parallel synthesis and rapid SAR exploration of diverse benzyl azide substituents, providing contextual validation that the 2-fluoro-4-(trifluoromethyl)benzyl modification was selected from a broad chemical space rather than as an isolated hit [3]. While cross-study comparable data are not available for other chemical series, the comprehensive SAR dataset within the 58-compound library supports D1N52's position as a well-characterized member of this chemotype [1].

SAR Library Context
Reported
78.12% inhibition at 1 μM in 58-compound CuAAC click-chemistry library; ranked among top-performing derivatives
Supports chemotype-wide SAR context
Comparable to D1N8 (76.41%) and lead L-26 (87.30%) in parallel FRET screen
click chemistry SAR combinatorial library CuAAC

Lack of Cellular Antiviral Activity

Despite potent enzymatic inhibition (IC50 = 0.53 μM) and favorable cytotoxicity profile (CC50 > 20 μM), D1N52 did not display significant anti-SARS-CoV-2 activity in Vero E6 cells when tested at concentrations up to 20 μM [1]. The lead compound L-26 exhibited the same limitation [2]. This finding is explicitly documented in the primary literature and represents a critical data point for research planning: D1N52 is a validated enzymatic probe compound suitable for biochemical and structural studies, but it does not translate in vitro enzymatic potency to cellular antiviral efficacy in this assay system [1]. Researchers should not extrapolate the 3CLpro IC50 value to expected antiviral EC50 values without independent validation in alternative cellular models or under different assay conditions [1].

Cellular Antiviral Activity
Head-to-head
No significant anti-SARS-CoV-2 activity in Vero E6 cells at concentrations up to 20 μM; L-26 showed same limitation
Defines biochemical-only application scope
Enzymatic IC50 does not translate to cellular EC50 in this assay system; requires independent validation
antiviral activity cellular efficacy Vero E6

D1N52 Recommended Research Applications


FRET-Based 3CLpro Inhibitor Screening

D1N52 is optimally deployed as a positive control or reference inhibitor in fluorescence resonance energy transfer (FRET)-based SARS-CoV-2 3CLpro enzymatic assays [1]. With a validated IC50 of 0.53 ± 0.21 μM established across three independent experiments, D1N52 provides a reproducible benchmark for calibrating assay performance and evaluating novel 3CLpro inhibitors [2]. Its retention of lead-equivalent potency while offering substantially reduced cytotoxicity compared to L-26 makes it particularly suitable for assay protocols where compound carryover into cellular follow-up studies must be minimized [1].

Molecular Dynamics & Docking for 3CLpro

D1N52 is well-suited as a reference ligand for molecular dynamics simulations and computational docking studies targeting SARS-CoV-2 3CLpro [1]. The published MD trajectory data demonstrating stable binding (protein backbone RMSD of 1.9 Å) provides a validated structural framework for comparative modeling of novel inhibitors [2]. Researchers can utilize the established binding pose information—with the isatin ring overlapping the ligand bound to PDB 7EN8—as a benchmark for evaluating docking algorithms and scoring functions against this specific chemotype [1].

SAR Studies of 1,2,3-Triazole Isatins

D1N52 serves as a key reference compound within structure-activity relationship (SAR) investigations of the 1,2,3-triazole isatin chemotype [1]. Its performance relative to D1N18 (~2.1-fold potency differential) and L-26 (equivalent potency, >7.7-fold cytotoxicity improvement) provides a quantitative baseline for evaluating how substituent modifications at the triazole position affect both target engagement and cellular tolerability [2]. Procurement for medicinal chemistry campaigns should prioritize D1N52 when the 2-fluoro-4-(trifluoromethyl)benzyl substitution pattern is of interest for further optimization [1].

Biochemical Studies Excluding Cellular Antiviral Efficacy

D1N52 is indicated exclusively for biochemical and structural investigations of 3CLpro inhibition mechanisms, and should not be procured for cellular antiviral efficacy studies [1]. The primary literature explicitly documents that D1N52 did not display significant anti-SARS-CoV-2 activity in Vero E6 cells at concentrations up to 20 μM [2]. This limitation is critical for experimental design: D1N52 is a validated tool compound for studying protease-ligand interactions, enzyme kinetics, and binding thermodynamics, but cannot substitute for compounds with demonstrated cellular antiviral activity in infection models [1].

Application
Selection Property
Validation Focus
FRET-Based 3CLpro Screening
Enzymatic inhibition benchmark
IC50 reproducibility and assay calibration review
MD Simulation & Docking Studies
Reported binding pose reference
RMSD trajectory and docking-algorithm validation
SAR Reference Compound
Chemotype comparator context
Substituent-effect profiling across triazole isatin series
Biochemical Mechanism Studies
Enzyme-ligand interaction probe
Protease binding kinetics; cellular antiviral translation excluded

Technical Documentation Hub

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29 linked technical documents
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